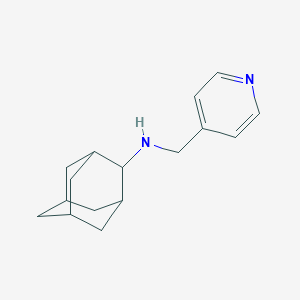

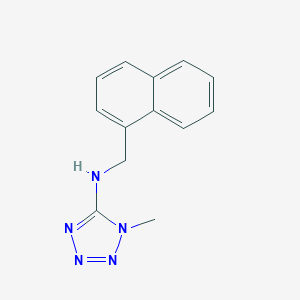

![molecular formula C11H16ClNO B503668 2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol CAS No. 25452-20-4](/img/structure/B503668.png)

2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications

Chemical Properties and Reactivity

Contact Allergy and pH Adjustment : 2-Amino-2-methyl-1-propanol (AMP), a related compound, is used as an emulsifying agent and pH adjuster in cosmetics, and as a corrosion inhibitor in metalworking fluids. It is known to cause skin irritation but is not classified as a sensitizer (Geier et al., 2019).

Hydrogen Bonding and Polymorphism : AMP's ability to form hydrogen bonds and its involvement in the creation of various polymorphs when combined with quinaldinic acid suggests its significance in structural chemistry (Podjed & Modec, 2022).

Inhibitory Effects in Clinical Measurement : An impurity in AMP has been shown to inhibit alkaline phosphatase activity, indicating its potential impact on clinical measurements and the importance of purity in its applications (Williamson & Thompson, 1978).

Industrial Applications

Scale and Corrosion Inhibition : A derivative of AMP, the polyaspartic acid/2-amino-2-methyl-1-propanol graft copolymer, demonstrates significant scale and corrosion inhibition capabilities, making it a viable option in water treatment and industrial processes (Shi et al., 2017).

CO2 Separation Efficiency : High-efficiency structured packing using AMP has been shown to be effective for CO2 separation, indicating its potential in environmental and industrial applications focused on gas separation and capture (Aroonwilas & Tontiwachwuthikul, 1997).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(2-chlorophenyl)methylamino]-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-11(2,8-14)13-7-9-5-3-4-6-10(9)12/h3-6,13-14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOLEFIGDJKTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-adamantyl)-N-[2-(benzyloxy)benzyl]amine](/img/structure/B503586.png)

![N-[(5-methyl-2-thienyl)methyl]adamantan-2-amine](/img/structure/B503589.png)

![N-(3-bromobenzyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B503591.png)

![N-[2-(benzyloxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B503595.png)

![N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B503597.png)

![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B503598.png)

![N-[3-bromo-5-methoxy-4-(thien-2-ylmethoxy)benzyl]adamantan-2-amine](/img/structure/B503601.png)

![N-[2-(benzyloxy)-5-chlorobenzyl]-1H-tetrazol-5-amine](/img/structure/B503608.png)